N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : The compound has been involved in the synthesis of various heterocyclic compounds, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates. These compounds were synthesized using the DCC coupling method and are significant due to their potential applications in medicinal chemistry (Fathalla, 2015).
Positive Inotropic Agents : Derivatives of the compound have been synthesized and evaluated for their positive inotropic activity, indicating potential applications in cardiovascular therapeutics. Certain derivatives exhibited significant activity, showing potential as heart failure treatments (Li et al., 2008).
Anticancer Activity : Some derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential in cancer treatment (Reddy et al., 2015).
Antihistaminic Agents : It's also been used in the synthesis of antihistaminic agents. Some derivatives showed significant protection against histamine-induced bronchospasm in animal models, indicating their potential as antihistaminic drugs (Alagarsamy et al., 2009).
Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. Some compounds demonstrated good to moderate activity against a variety of microorganisms, indicating potential applications in antimicrobial therapies (Kumar et al., 2019).
Synthesis of Novel Derivatives : The compound has been used in the synthesis of a wide range of novel derivatives with potential pharmacological activities, including inotropic effects and antimicrobial properties (Wu et al., 2012).
Mechanism of Action
Triazoloquinolines
This compound is a member of the triazoloquinoline class of compounds. Triazoloquinolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects
Biochemical Pathways
Based on the known activities of other triazoloquinolines, it could potentially influence pathways related to inflammation, microbial infection, or cancer .
Result of Action
Given the known activities of other triazoloquinolines, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-10-18-22-23-20(24(18)17-9-4-3-8-16(13)17)27-12-19(25)21-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWVYFWOWYBKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.